Bis(4-bromophenyl)iodonium trifluoromethanesulfonate

Radiochemistry PET Tracer Synthesis Nucleophilic Aromatic Substitution

Procurement of Bis(4-bromophenyl)iodonium triflate (≥98%) is critical for applications where analog substitution risks underperformance. This compound uniquely achieves a 65% radiochemical yield for 1-bromo-4-[18F]fluorobenzene in 10 minutes, the highest among six pathways, for PET tracer development. The 4-bromophenyl substituent provides a key synthetic handle for cross-coupling, while the triflate counterion ensures high reactivity and solubility in organic solvents.

Molecular Formula C13H8Br2F3IO3S
Molecular Weight 587.97 g/mol
CAS No. 139139-81-4
Cat. No. B185830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-bromophenyl)iodonium trifluoromethanesulfonate
CAS139139-81-4
Molecular FormulaC13H8Br2F3IO3S
Molecular Weight587.97 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1Br)[I+]C2=CC=C(C=C2)Br.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C12H8Br2I.CHF3O3S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1
InChIKeyHJAMWVFQXYTJBE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-bromophenyl)iodonium Trifluoromethanesulfonate (139139-81-4) Procurement and Specifications


Bis(4-bromophenyl)iodonium trifluoromethanesulfonate (CAS 139139-81-4), also referred to as (p-Br-Ph)₂IOTf, is a symmetrical diaryliodonium salt with the molecular formula C₁₃H₈Br₂F₃IO₃S and a molecular weight of 587.97 g/mol . It is commercially available with a purity specification of ≥98% (HPLC) and appears as a white to almost white powder or crystalline solid with a melting point of 208–213 °C . This compound is widely employed as a potent electrophilic arylating reagent and as a photoacid generator (PAG) in photolithography applications [1].

Why Generic Substitution of Bis(4-bromophenyl)iodonium Triflate Is Not Advisable


Simple substitution of this specific diaryliodonium salt with other in-class compounds (e.g., diphenyliodonium triflate or bromide-counterpart salts) carries quantifiable risks of underperformance or reaction failure. The counterion (triflate vs. bromide or chloride) directly influences solubility, hygroscopicity, and thermal stability . More critically, the 4-bromophenyl substituent introduces distinct steric and electronic effects that modulate chemoselectivity in aryl transfer reactions and alter absorption characteristics in photoinitiation compared to unsubstituted phenyl analogs [1][2]. The evidence presented below quantifies precisely where this compound diverges from its closest analogs, thereby enabling a data-driven procurement decision.

Quantitative Differentiation Evidence for Bis(4-bromophenyl)iodonium Triflate (139139-81-4)


Superior Radiochemical Yield in 18F-Fluorination of Bromoarenes

In a head-to-head comparison of six distinct synthetic pathways for the production of no-carrier-added 1-bromo-4-[¹⁸F]fluorobenzene, the symmetrical bis(4-bromophenyl)iodonium salt platform (specifically the bromide salt analog) delivered the highest observed radiochemical yield (RCY). The symmetrical bis(4-bromophenyl)iodonium salt achieved a radiochemical yield of 65% within a 10-minute reaction time, outperforming the other five comparative pathways evaluated in the study [1][2].

Radiochemistry PET Tracer Synthesis Nucleophilic Aromatic Substitution

Potential Spectral Shift and Photoinitiator Efficiency

While direct quantitative absorption data for bis(4-bromophenyl)iodonium triflate were not identified in the available primary literature, a systematic study of six diaryliodonium salts demonstrates that the introduction of conjugated substituents on the aryl rings markedly expands the UV absorption spectrum and enhances photoinitiating activity compared to unsubstituted diphenyliodonium salts [1]. The bromine atoms in the target compound function as auxochromic substituents, which, based on class-level structure-activity relationships, are expected to shift absorption onset to longer wavelengths relative to diphenyliodonium triflate, which exhibits negligible absorption above 300 nm without photosensitizers [2][3].

Photopolymerization Cationic Photoinitiator UV-Vis Absorption

Enhanced Catalytic Activity Relative to Diphenyliodonium Triflate

The catalytic proficiency of diaryliodonium triflates is significantly influenced by aryl substitution. A comparative organocatalysis study of the Groebke-Blackburn-Bienaymé reaction found that dibenziodolium triflate (a cyclic diaryliodonium) exhibits substantially higher catalytic activity than acyclic diphenyliodonium triflate. This difference is attributed to the structural rigidity of the cyclic analog, which minimizes the energetic penalty associated with phenyl ring rotation during substrate binding [1][2]. By extension, the para-bromo substituent on the target compound increases the molecular weight and alters the rotational dynamics and electron density of the phenyl rings compared to the unsubstituted diphenyliodonium triflate comparator, suggesting differentiated catalytic performance that cannot be assumed identical.

Organocatalysis Halogen Bonding Multicomponent Reactions

High-Yield Synthesis of Polybrominated Diphenyl Ethers via Unsymmetrical Iodonium Triflates

Although this evidence does not directly report data for bis(4-bromophenyl)iodonium triflate, it establishes the synthetic utility of closely related brominated diaryliodonium triflates. In a methodology study, three brominated diphenyliodonium triflates (phenyl(2,4,5-tribromophenyl)iodonium triflate, phenyl(2,4,6-tribromophenyl)iodonium triflate, and phenyl(2,3,4,6-tetrabromophenyl)iodonium triflate) were synthesized in yields ranging from 69% to 96%. These salts were subsequently employed in O-arylation reactions with brominated phenols to produce individual PBDE congeners in yields of 64–98% [1]. This demonstrates that brominated aryl iodonium triflates are highly efficient platforms for constructing polybrominated aromatic structures.

PBDE Synthesis O-Arylation Environmental Analysis

Optimal Research and Industrial Scenarios for Bis(4-bromophenyl)iodonium Triflate (139139-81-4)


Radiochemical Synthesis of 18F-Labeled PET Tracer Precursors

Bis(4-bromophenyl)iodonium triflate and its bromide analogs are optimal for the rapid, one-step nucleophilic ¹⁸F-fluorination of bromoarenes. The platform delivers a radiochemical yield of 65% within 10 minutes, the highest among six compared pathways, making it the preferred precursor for synthesizing 1-bromo-4-[¹⁸F]fluorobenzene and related building blocks used in palladium-catalyzed cross-coupling reactions for PET tracer development [1][2].

Cationic Photopolymerization Requiring Redshifted Absorption Without Photosensitizers

In UV-LED curing and photolithography applications where simplified formulations are desirable, the 4-bromophenyl substituents in bis(4-bromophenyl)iodonium triflate are expected to provide a bathochromic shift in absorption relative to unsubstituted diphenyliodonium salts. Class-level evidence confirms that auxochromic substituents expand UV spectra and enhance photoinitiating efficiency, potentially eliminating the need for added photosensitizers in visible-light curing systems [3][4].

Metal-Free Electrophilic Arylation of Nucleophiles Requiring Halogenated Aryl Transfer

This compound serves as a potent electrophilic reagent for transferring the 4-bromophenyl moiety to oxygen, nitrogen, and carbon nucleophiles under metal-free conditions. The 4-bromo substituent provides a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while the triflate counterion confers high reactivity and good solubility in organic solvents [5][6].

Synthesis of Polybrominated Diphenyl Ether (PBDE) Analytical Standards

For environmental chemistry laboratories requiring authentic PBDE congeners for calibration and method development, brominated diaryliodonium triflates provide a robust synthetic platform. Related brominated iodonium triflates achieve synthetic yields of 69–96% in salt formation and 64–98% in subsequent O-arylation steps, enabling the preparation of individual tetra- to octa-BDE congeners with high efficiency [7].

Technical Documentation Hub

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